molecular formula C18H18ClN3OS2 B2890528 (5-Chlorothiophen-2-yl)(4-(4,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897483-74-8

(5-Chlorothiophen-2-yl)(4-(4,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2890528
CAS No.: 897483-74-8
M. Wt: 391.93
InChI Key: BTELREDNVPJJFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Chlorothiophen-2-yl)(4-(4,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a complex organic compound featuring a chlorothiophene ring, a benzo[d]thiazole moiety, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chlorothiophen-2-yl)(4-(4,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chlorothiophene Intermediate: Starting with thiophene, chlorination is performed using reagents like sulfuryl chloride to introduce the chlorine atom at the 5-position.

    Synthesis of the Benzo[d]thiazole Moiety: This involves the cyclization of 2-aminothiophenol with 4,6-dimethylbenzaldehyde under acidic conditions to form the benzo[d]thiazole ring.

    Coupling with Piperazine: The benzo[d]thiazole intermediate is then reacted with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.

    Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(5-Chlorothiophen-2-yl)(4-(4,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms on the thiophene ring can be substituted with nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) for nitro group reduction.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: As a ligand in catalytic reactions due to its complex structure.

    Material Science: Potential use in the development of organic semiconductors.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to known bioactive molecules.

    Receptor Binding: May act as a ligand for certain biological receptors.

Medicine

Industry

    Pharmaceuticals: Used in the synthesis of drug candidates.

    Agrochemicals: Potential use in the development of new pesticides or herbicides.

Mechanism of Action

The mechanism of action of (5-Chlorothiophen-2-yl)(4-(4,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. For instance:

    Enzyme Inhibition: It may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can bind to specific receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (4-Chlorothiophen-2-yl)(4-(4,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone: Similar structure but with a different substitution pattern on the thiophene ring.

    (5-Chlorothiophen-2-yl)(4-(4,6-dimethylbenzo[d]thiazol-2-yl)piperidin-1-yl)methanone: Similar but with a piperidine ring instead of piperazine.

Uniqueness

    Structural Complexity: The combination of chlorothiophene, benzo[d]thiazole, and piperazine rings in one molecule is unique.

    Potential Bioactivity: The specific arrangement of functional groups may confer unique biological activities not seen in similar compounds.

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3OS2/c1-11-9-12(2)16-14(10-11)25-18(20-16)22-7-5-21(6-8-22)17(23)13-3-4-15(19)24-13/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTELREDNVPJJFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(S4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.